Boc-DL-ethionine

Description

Definition and Structural Features of Boc-DL-Ethionine as a Modified Amino Acid

Boc-DL-ethionine is a derivative of DL-ethionine, a synthetic amino acid that is an analog of methionine. Ethionine differs from methionine by the substitution of a terminal methyl group with an ethyl group on the sulfur atom. nih.govontosight.ai The "DL" designation indicates that it is a racemic mixture, containing both the L- and D-stereoisomers of ethionine. nih.govsigmaaldrich.com

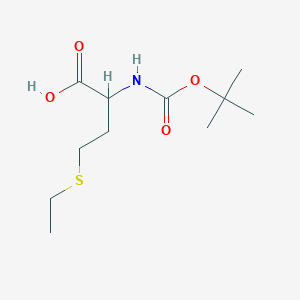

The structure of Boc-DL-ethionine includes the core structure of ethionine, which is 2-amino-4-(ethylthio)butanoic acid. nih.gov The modification involves the addition of a tert-butyloxycarbonyl (Boc) group to the amino group of the ethionine molecule. This protecting group is attached via a carbamate (B1207046) linkage. The molecular formula for DL-ethionine is C₆H₁₃NO₂S, and its molecular weight is 163.24 g/mol . nih.govfishersci.ca Boc-DL-ethionine has a molecular formula of C₁₁H₂₁NO₄S and a molecular weight of 249.327 g/mol . nih.govchemsrc.com

The Boc group is a bulky, acid-labile protecting group commonly used in organic synthesis, particularly in peptide chemistry, to protect the alpha-amino group of amino acids. americanpeptidesociety.orgjk-sci.com Its presence in Boc-DL-ethionine renders the amino group unreactive under certain conditions, allowing for selective chemical manipulations elsewhere on the molecule.

Contextualization within Amino Acid Derivatives and Antimetabolites in Biochemical Investigations

Amino acid derivatives, such as Boc-DL-ethionine, are frequently employed in biochemical research to probe metabolic pathways, enzyme activity, and protein synthesis. These modified amino acids can act as substrates, inhibitors, or structural analogs of natural amino acids.

Ethionine itself is known as an antimetabolite of methionine. ontosight.aiebi.ac.uk Antimetabolites are compounds that are structurally similar to a metabolite but interfere with its normal utilization, often by competing for binding sites on enzymes or being incorporated into biomolecules in place of the natural metabolite. ebi.ac.uk In the case of ethionine, its similarity to methionine allows it to interfere with various metabolic processes that involve methionine, such as transmethylation reactions and protein synthesis. ebi.ac.ukmedkoo.com

The Boc protection in Boc-DL-ethionine can influence its interaction with biological systems compared to unprotected ethionine. The Boc group can affect factors like solubility, cellular uptake, and recognition by enzymes. Researchers might use Boc-protected amino acids to control the reactivity of the amino group or to improve the lipophilicity of the molecule, potentially altering its distribution and metabolism within cells or organisms.

Historical Perspectives on Ethionine's Role in Fundamental Biochemical Studies

Ethionine has a notable history in fundamental biochemical research, largely due to its antimetabolite properties related to methionine. Early studies utilized ethionine to investigate the role of methionine in liver metabolism and the synthesis of key molecules like ATP and proteins. ebi.ac.uknih.gov

Research in the mid-20th century demonstrated that administration of ethionine to experimental animals, particularly rats, led to significant biochemical changes in the liver, including the development of fatty liver and inhibition of protein and RNA synthesis. nih.govaacrjournals.org These effects were attributed to ethionine's ability to compete with methionine for activation by methionyl-tRNA synthetase and to form S-adenosylethionine (SAE), an analog of S-adenosylmethionine (SAM). ebi.ac.uktaylorandfrancis.com SAM is a crucial methyl donor in numerous biological methylation reactions. The formation of SAE can deplete ATP levels by trapping adenine, thereby disrupting various ATP-dependent processes. ebi.ac.uktaylorandfrancis.com

Historically, ethionine was also used in studies investigating carcinogenesis, as chronic administration was found to induce liver tumors in rats. aacrjournals.orgmdpi.com This carcinogenic effect was linked to its interference with methionine metabolism and subsequent alterations in DNA, RNA, and protein methylation, as well as ATP depletion. taylorandfrancis.commdpi.com

These historical studies using ethionine provided crucial insights into the vital role of methionine in cellular metabolism, protein synthesis, and liver function, laying groundwork for further research in these areas.

Significance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Research Applications

The tert-butyloxycarbonyl (Boc) group is a cornerstone in amino acid and peptide chemistry, primarily serving as a protecting group for the alpha-amino function. americanpeptidesociety.orgjk-sci.com Its significance in research applications stems from its specific chemical properties, particularly its stability under basic conditions and lability under mild acidic conditions. americanpeptidesociety.org

In the context of amino acid research, including studies with modified amino acids like Boc-DL-ethionine, the Boc group offers several advantages:

Control of Reactivity: By protecting the highly reactive amino group, the Boc group allows for selective chemical reactions to be carried out at other functional groups within the amino acid molecule without unwanted side reactions involving the amine.

Peptide Synthesis: The Boc strategy was one of the earliest and widely adopted approaches in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org While the Fmoc strategy is now more common, the Boc strategy is still used, particularly for certain peptide sequences or research applications where acid-labile protection is preferred. americanpeptidesociety.org The Boc group is removed using an acid, typically trifluoroacetic acid (TFA), to allow the next amino acid to be coupled. americanpeptidesociety.orgjk-sci.com

Modification of Properties: The addition of the Boc group can alter the physical and chemical properties of an amino acid, such as its solubility in organic solvents. This can be advantageous for synthesis, purification, and potentially for influencing cellular uptake or distribution in biological studies.

Synthesis of Derivatives: Boc-protected amino acids serve as key intermediates in the synthesis of a wide variety of amino acid derivatives and peptidomimetics for research purposes. medchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-5-17-7-6-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBKYJZIWJSOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Boc Dl Ethionine

Strategies for the Chemical Synthesis of Boc-DL-Ethionine

The synthesis of Boc-DL-ethionine typically involves the Boc protection of DL-ethionine. DL-ethionine itself can be synthesized through various chemical routes, often starting from precursors that introduce the characteristic ethylthio side chain. The subsequent Boc protection is a standard procedure in amino acid chemistry.

Mechanistic Principles of Boc-Protection in Amino Acid Synthesis

The Boc group is commonly introduced to an amino group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, in the presence of a base. organic-chemistry.orgtotal-synthesis.comwikipedia.orgjk-sci.com The reaction can be conducted under either aqueous or anhydrous conditions, depending on the specific substrate and desired outcome. organic-chemistry.org Bases such as triethylamine (B128534) or sodium hydroxide (B78521) are often used, particularly with amino acids, to deprotonate the amino group, making it more nucleophilic. total-synthesis.comwikipedia.orgjk-sci.com

The mechanism involves a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. total-synthesis.comjk-sci.com This forms a tetrahedral intermediate, which then collapses to expel a tert-butyl carbonate leaving group. total-synthesis.comjk-sci.com The tert-butyl carbonate rapidly decomposes to tert-butoxide and carbon dioxide, with the release of CO₂ providing a significant driving force for the reaction. total-synthesis.comjk-sci.com

Alternatively, other activated Boc reagents like Boc-Cl (t-butyl chloroformate) or Boc-ON (oxyimino-nitrile reagent) can also be employed, although Boc₂O is the most common. total-synthesis.com The Boc group is stable towards most nucleophiles and bases, as well as catalytic hydrogenation, which makes it orthogonal to other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenation). organic-chemistry.orgtotal-synthesis.comwikipedia.orgresearchgate.netchemistrysteps.com

A general reaction scheme for Boc protection of an amino acid can be represented as follows:

Amino Acid + (Boc)₂O + Base → Boc-Amino Acid + tert-Butanol + CO₂

The Boc group is typically removed under anhydrous acidic conditions, commonly using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol. wikipedia.orgjk-sci.com This deprotection mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the elimination of a tert-butyl cation and the formation of a carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide. wikipedia.orgjk-sci.comchemistrysteps.com The tert-butyl cation formed can potentially alkylate other nucleophilic species present, necessitating the use of scavengers like anisole (B1667542) or thioanisole (B89551) in some cases. wikipedia.org

Derivatization and Analog Synthesis for Advanced Research Probes

Boc-DL-ethionine serves as a valuable building block for the synthesis of various derivatives and analogs. These modified compounds are often designed as advanced research probes to investigate biological processes, enzyme mechanisms, or to develop potential therapeutic agents.

Exploration of Boc-DL-Ethionine Analogs and Conjugates

Analogs of Boc-DL-ethionine can involve modifications to the ethionine side chain, the amino group (beyond Boc protection), or the carboxyl group. The presence of the Boc group allows for chemical transformations at other parts of the molecule while protecting the α-amino functionality.

Examples of derivatization include modifications of the carboxylic acid group, such as esterification or amidation, to alter solubility, reactivity, or facilitate conjugation to other molecules. libretexts.org The ethylthioether side chain of ethionine is also a potential site for modification, for instance, through oxidation to form sulfoxides or sulfones, or through alkylation reactions. chemimpex.comusp.org

Boc-protected amino acids, including potential Boc-ethionine derivatives, are frequently used in the synthesis of conjugates. These conjugates involve linking the Boc-protected amino acid to other molecules, such as peptides, proteins, or small organic compounds, often to create probes for studying molecular interactions or for targeted delivery. researchgate.netresearchgate.netnih.govacademie-sciences.fr The Boc group provides temporary protection during the conjugation reaction and can be removed later if a free amine is required in the final conjugate. Studies have reported the synthesis of amino acid conjugates with various molecules, utilizing Boc protection during the coupling steps. researchgate.netresearchgate.netnih.govacademie-sciences.fr

Chemical Reactivity and Stability of the Boc Moiety within Complex Synthetic Pathways

The Boc group is generally stable under a range of reaction conditions, including basic hydrolysis, many nucleophilic conditions, and catalytic hydrogenation. total-synthesis.comresearchgate.net This stability allows for selective transformations to be carried out on other functional groups within a molecule containing a Boc-protected amine.

However, the Boc group is acid-labile and is readily cleaved by treatment with strong acids like TFA or HCl. wikipedia.orgjk-sci.com This acid sensitivity is the basis for its widespread use as a temporary protecting group, particularly in peptide synthesis where it is removed in each cycle to allow for the coupling of the next amino acid. libretexts.orgseplite.compeptide.com

While generally stable, the Boc group can exhibit some reactivity under specific conditions. The carbamate carbon retains some electrophilic character, which can lead to unexpected reactions, particularly intramolecular ones. total-synthesis.com Additionally, the acidic deprotection conditions can pose challenges, as the generated tert-butyl cation can react with other nucleophilic functional groups present in the molecule or reaction mixture, potentially leading to undesired side products. wikipedia.orgpeptide.com Scavengers are often employed during deprotection to mitigate this issue. wikipedia.orgpeptide.com

The stability of the Boc group towards bases makes it orthogonal to base-labile protecting groups like Fmoc, allowing for differential deprotection strategies in complex syntheses. organic-chemistry.orgtotal-synthesis.comwikipedia.org However, it is not stable to Lewis acids or oxidative conditions in all cases. researchgate.net

Solid-Phase Synthesis Approaches Utilizing Boc-DL-Ethionine as a Building Block

Solid-phase synthesis (SPS) is a powerful technique for the synthesis of peptides and other oligomers, where the growing chain is anchored to an insoluble solid support. Boc-protected amino acids have a long history in SPS, particularly in the classical Boc/Bzl strategy. seplite.compeptide.compeptide.comgoogle.com

In Boc-based SPS, the C-terminal amino acid (often Boc-protected) is typically attached to a resin, such as Merrifield resin or PAM resin. seplite.comchempep.com The Boc group on the α-amino group of the attached amino acid is then removed using an acid, commonly TFA in an organic solvent like dichloromethane. seplite.compeptide.comgoogle.comchempep.com After deprotection, the free amine is neutralized, and the next Boc-protected amino acid is coupled to the growing peptide chain using coupling reagents like DCC or EDCI. seplite.comgoogle.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. libretexts.orgpeptide.com

Boc-DL-ethionine, being a Boc-protected amino acid, can theoretically be incorporated into peptides or other molecules synthesized via Boc-based SPS. When used in SPS, the stereochemical outcome at the ethionine position would depend on whether resolution of the racemic mixture is performed before incorporation or if the presence of both enantiomers in the final product is acceptable. If a stereospecific product is required, using enantiomerically pure Boc-D-ethionine or Boc-L-ethionine as building blocks would be necessary.

The Boc/Bzl strategy utilizes Boc for temporary α-amino protection and benzyl-based groups for semi-permanent side-chain protection. While both are acid-labile, the conditions for Boc removal are milder than those required for benzyl (B1604629) group cleavage, providing a degree of orthogonality. seplite.compeptide.com However, the formation of tert-butyl cations during Boc deprotection in SPS can lead to side reactions, particularly with sensitive amino acid residues like methionine, tryptophan, and cysteine, necessitating the use of scavengers. peptide.comchempep.com

Despite the increasing popularity of the Fmoc-based SPS strategy, the Boc method remains relevant due to advantages such as the ease of crystallization and storage of Boc-amino acids and their stability under certain conditions. seplite.com

Biochemical and Molecular Mechanisms of Action in Research Models

Perturbation of Methionine Metabolism Pathways by Ethionine

Ethionine's structural similarity to methionine allows it to enter the methionine metabolic pathway, where it acts as a metabolic antagonist. This interaction disrupts the normal flow of metabolites through interconnected cycles and pathways.

Impact on S-Adenosylmethionine (SAM) Synthesis and Transmethylation Cycles

A primary mechanism of ethionine involves its interaction with methionine adenosyltransferases (MATs). MAT enzymes are responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is the principal methyl group donor in numerous cellular transmethylation reactions, critical for processes such as DNA methylation, RNA methylation, protein modification, and the synthesis of various biomolecules nih.govcreative-proteomics.comwikipedia.org.

Ethionine competes with methionine for binding to MATs, leading to the formation of S-adenosylethionine (SAE) instead of SAM pnas.orgnih.gov. SAE acts as a competitor of methionine and can also function as an ethyl group donor, potentially resulting in abnormal ethylation of cellular components, including nucleic acids pnas.org. The production of SAE and the reduced availability of methionine for SAM synthesis lead to a decrease in intracellular SAM levels and a lower SAM:SAH ratio nih.govplos.org. This disruption of the SAM pool impairs SAM-dependent transmethylation reactions, affecting a wide range of cellular processes that rely on proper methylation nih.govpnas.orgcreative-proteomics.com.

Research findings demonstrate that ethionine administration results in a significant reduction in SAM levels. For instance, studies have shown that ethionine can cause neural tube defects in developing mouse embryos, which is attributed to the ethionine-mediated reduction of SAM and the subsequent disruption of the methionine cycle nih.gov.

Effects on S-Adenosylhomocysteine (SAH) and Homocysteine Metabolic Flux

The transmethylation cycle is tightly linked to the metabolism of S-adenosylhomocysteine (SAH) and homocysteine. After SAM donates its methyl group, it is converted to SAH nih.govelifesciences.orgmdpi.com. SAH is then hydrolyzed by S-adenosylhomocysteine hydrolase (SAHH) into homocysteine and adenosine (B11128) creative-proteomics.comelifesciences.orgmdpi.com. SAH is a potent inhibitor of many methyltransferases, and its accumulation can further impede methylation reactions creative-proteomics.comaltmedrev.com.

Ethionine-induced disruption of the methionine cycle affects SAH and homocysteine metabolism. The reduced SAM synthesis and the potential formation of SAE can alter the balance between SAM and SAH. Studies have shown that ethionine treatment leads to increased SAH levels plos.org. This increase in SAH can inhibit SAHH activity, thereby impairing the conversion of SAH to homocysteine and adenosine plos.org. However, despite potential SAHH inhibition, homocysteine levels can also increase, suggesting complex alterations in metabolic flux, possibly due to decreased utilization of homocysteine in subsequent pathways plos.org.

The accumulation of homocysteine is a critical consequence of perturbed methionine metabolism and is associated with various pathological conditions nih.govunl.edu. In research models, ethionine-induced changes in SAH and homocysteine levels reflect a significant disruption of the methionine-homocysteine cycle.

Influence on Transsulfuration Pathways and Cellular Redox Regulation

Homocysteine sits (B43327) at a metabolic branch point; it can either be remethylated back to methionine or enter the transsulfuration pathway nih.govcreative-proteomics.commdpi.com. The transsulfuration pathway converts homocysteine into cysteine through a series of enzymatic reactions catalyzed by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL) creative-proteomics.comcreative-proteomics.comunl.edu. Cysteine is a precursor for glutathione (B108866) (GSH), a crucial intracellular antioxidant that plays a key role in maintaining cellular redox balance nih.govcreative-proteomics.comnih.govtandfonline.com.

Perturbations in methionine metabolism by ethionine can influence the transsulfuration pathway and, consequently, cellular redox regulation. While some studies indicate that the rate of transsulfuration might not be significantly altered in certain conditions of perturbed methionine metabolism nih.gov, others suggest that changes in homocysteine levels and the availability of substrates like serine can impact this pathway plos.org.

Furthermore, the transsulfuration pathway is involved in the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule with antioxidant properties nih.gov. Alterations in this pathway due to ethionine could potentially affect H₂S synthesis and contribute to changes in cellular redox status. Research in ethionine-fed rats has shown increased liver concentrations of reduced and total glutathione in some instances researchgate.net. The interplay between ethionine, methionine metabolism, the transsulfuration pathway, and the cellular redox state is complex and an active area of research in understanding the mechanisms of ethionine toxicity and the broader implications of methionine metabolic disruption unl.edutandfonline.com.

Enzymatic Interactions and Kinetic Perturbations

Ethionine's interference with methionine metabolism is mediated through its interactions with key enzymes in these pathways, leading to altered enzyme activity and kinetic profiles.

Modulation of Methionine Adenosyltransferases (MATs) Activity

Methionine adenosyltransferases (MATs) are central to the initial step of methionine metabolism, catalyzing the formation of SAM creative-proteomics.comebi.ac.uk. Mammals express different MAT isoforms encoded by MAT1A and MAT2A genes, with MAT I/III primarily found in the liver and MAT II in proliferating cells researchgate.netfrontiersin.org.

Ethionine is a known substrate for MAT enzymes, leading to the formation of S-adenosylethionine (SAE) pnas.orgnih.gov. This competitive interaction with methionine for the MAT active site is a primary mechanism by which ethionine disrupts SAM synthesis pnas.orgnih.gov. The affinity of MATs for ethionine can vary depending on the enzyme isoform and species researchgate.net. The formation of SAE effectively ties up MAT enzymes, reducing their capacity to synthesize SAM from methionine pnas.org.

Detailed research findings, including crystallographic studies of human MATα2, have shown that SAE occupies the active site of the enzyme in a manner similar to SAM, confirming that ethionine utilizes the same catalytic site to form its product pnas.org. This direct interaction and substrate competition are critical to understanding how ethionine perturbs the methionine cycle at its entry point.

Effects on NAD-Linked Dehydrogenases and NADPH-Producing Enzymes in Hepatic Systems

Beyond its direct impact on methionine metabolism enzymes, ethionine has been shown to affect the activity of other enzymes, particularly in hepatic systems. Studies in research models, such as chickens and Japanese quail, have investigated the effects of dietary ethionine on the activities of cytoplasmic NAD-linked dehydrogenases and NADPH-producing enzymes in the liver nih.govtandfonline.comnih.gov.

NAD-linked dehydrogenases are involved in various metabolic pathways, including glycolysis and the Krebs cycle. NADPH-producing enzymes, such as malic enzyme and isocitrate dehydrogenase, are crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress mdpi.com.

Mechanistic Studies on Protein Synthesis Inhibition Induced by Ethionine

Ethionine is recognized as a potent inhibitor of protein synthesis in various biological systems. This inhibitory effect is largely attributed to its structural similarity to methionine, allowing it to interfere with metabolic processes involving methionine. A primary mechanism involves the disruption of ATP metabolism. Studies have shown that the administration of ethionine leads to a significant decrease in hepatic ATP concentration within a few hours. wikipedia.orgnih.gov This reduction in ATP is considered a major factor contributing to the inhibition of protein synthesis. wikipedia.orgnih.gov

Further mechanistic investigations suggest that ethionine's interference with protein synthesis may also involve the activation of translational inhibitors. Research in rat liver has identified an inhibitor of protein chain initiation whose activity is increased by ethionine administration. nih.gov This inhibitor exhibits properties similar to the hemin-controlled inhibitor found in rabbit reticulocytes, affecting protein chain initiation and leading to the disaggregation of polysomes. nih.gov The inhibitory effect can be counteracted by the administration of methionine and adenine, highlighting the link between ethionine's action and the disruption of normal methionine and ATP metabolism. nih.gov Ethionine's role as a methionine antimetabolite means it can be incorporated into peptides, potentially forming aberrant proteins, and it interferes with the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor involved in numerous cellular processes, including aspects of protein synthesis regulation. flybase.orguni.lu

Cellular Responses to Boc-DL-Ethionine in Controlled Research Cell Line Models

The effects of Boc-DL-ethionine, mediated by ethionine, on cellular function have been extensively studied in controlled research cell line models. These studies have elucidated its impact on cellular homeostasis, particularly concerning oxidative stress and the modulation of signaling pathways.

Induction of Oxidative Stress Models in Vitro for Mechanistic Analysis

Ethionine is known to induce oxidative stress in various biological systems, making Boc-DL-ethionine a valuable tool for generating oxidative stress models in vitro. Studies have utilized ethionine to induce hepatic oxidative stress, allowing for the investigation of levels and activities of anti-oxidative enzymes and compounds like glutathione. mcw.edumpg.de Research in cattle, for instance, evaluated hepatic oxidative stress induced by ethionine administration by measuring superoxide (B77818) dismutase activity, suggesting a significant oxidative response. mcw.edu

Further in vitro and in vivo studies investigating the effects of methionine and its metabolite methionine sulfoxide (B87167) on oxidative stress parameters in rat liver have provided insights into how sulfur-containing amino acids can alter the cellular redox state. mitoproteome.orgnih.govthegoodscentscompany.com While these studies focus on methionine and its direct metabolite, they underscore the sensitivity of cellular redox balance to alterations in sulfur amino acid metabolism, which is directly impacted by ethionine. The induction of oxidative stress by ethionine is a critical aspect of its cellular toxicity and its use in modeling related pathological conditions.

Investigation of Specific Cellular Signaling Pathways Altered by Ethionine Antimetabolite Activity

As a methionine antimetabolite, ethionine's primary mode of action involves interfering with methionine-dependent metabolic pathways, notably those involving SAM. Ethionine competes with methionine in the formation of S-adenosylethionine, an analog of SAM, thereby depleting cellular SAM levels. flybase.orguni.lu This depletion has widespread consequences for cellular signaling, as SAM is involved in numerous methylation reactions essential for DNA, RNA, protein, and lipid metabolism, as well as the synthesis of polyamines. flybase.orguni.lu

Research has explored the impact of ethionine-induced SAM depletion on specific cellular signaling pathways. For example, studies have shown that ethionine treatment can lead to a reduction in SAM levels and a decrease in the SAM/SAH ratio, affecting epigenetic modifications like H3K27me3 and altering the activity of related enzymes. uni.lu Furthermore, the disruption of methionine metabolism by ethionine has been linked to alterations in pathways such as the Wnt/β-catenin signaling, affecting downstream marker proteins and inhibiting processes like neural stem cell differentiation in research models. uni.lu The interference with methionine metabolism and subsequent impact on SAM levels also has implications for pathways sensitive to amino acid availability, such as the mTOR signaling pathway, which plays a central role in regulating protein synthesis and cell growth. uni.lunih.gov While direct studies specifically on Boc-DL-ethionine's impact on these pathways are limited in the provided results, the known mechanisms of ethionine as a methionine antimetabolite strongly indicate its capacity to modulate these critical signaling networks in controlled cell line research.

Applications of Boc Dl Ethionine in Advanced Biochemical Research

Tools for Investigating Protein Post-Translational Modifications and Proteomics

The study of protein post-translational modifications (PTMs) and the broader field of proteomics are crucial for understanding protein function and cellular processes. PTMs are covalent modifications to proteins that occur after translation, significantly expanding the diversity of the proteome and regulating protein activity, localization, and interactions. nih.govbiorxiv.orgportlandpress.com Mass spectrometry-based proteomics is a powerful approach for the system-wide characterization of PTMs. nih.govbiorxiv.orgportlandpress.com

Methionine residues in proteins are susceptible to oxidation, a type of PTM that can affect protein function and stability. portlandpress.commdpi.com Analogues of methionine, such as azidohomoalanine (AHA), which incorporates a bioorthogonal azide (B81097) group, have been utilized in proteomics to study protein synthesis and dynamics through metabolic labeling. nih.govelifesciences.org These modified amino acids are incorporated into newly synthesized proteins by cellular machinery, and the bioorthogonal handle allows for subsequent labeling and visualization using click chemistry or other bioorthogonal reactions. nih.govelifesciences.orgescholarship.org

While the direct use of Boc-DL-ethionine specifically as a metabolic label for studying PTMs or general proteomics profiling in the same manner as AHA is not explicitly detailed in the provided search results, its structural relationship to methionine and ethionine suggests potential, perhaps in modified forms or as a precursor, for applications in chemical biology approaches aimed at studying protein modifications or dynamics. The Boc group could potentially influence cellular uptake or subsequent chemical reactions. Research in proteomics continues to explore novel chemical probes and strategies for comprehensive PTM analysis and protein profiling. nih.govbiorxiv.org

Models for Studying Hepatic Dysfunction and Metabolic Disorders (Mechanistic Research)

Ethionine has been extensively used to induce hepatic dysfunction and model various metabolic disorders, particularly fatty liver disease and liver carcinogenesis, in animal models. nih.govfishersci.canih.govmdpi.comnih.govmdpi.comkarger.comnih.govimrpress.commdpi.com These models are valuable tools for investigating the underlying mechanisms of these conditions and evaluating potential therapeutic interventions. researchgate.netinnovareacademics.in

Ethionine's ability to induce liver injury is primarily attributed to its interference with methionine metabolism, leading to a decrease in SAM levels and disruption of methylation reactions critical for liver function. nih.govmdpi.com This metabolic perturbation contributes to the observed hepatic pathologies.

While the research in this area predominantly refers to the use of ethionine, Boc-DL-ethionine, as a protected form, could potentially be used in specific experimental designs where controlled delivery or altered pharmacokinetic properties compared to ethionine are desired. However, the core mechanistic insights and the established animal models in this field are based on the administration and effects of ethionine.

Investigating Alterations in Liver Metabolism and Lipid Accumulation

Ethionine administration in animal models is a well-established method to induce alterations in liver metabolism, particularly leading to hepatic steatosis or fatty liver. nih.govnih.govmdpi.comkarger.comnih.govimrpress.commdpi.com Studies using ethionine-induced fatty liver models have provided significant insights into the metabolic pathways affected.

Research has shown that ethionine feeding leads to a rapid accumulation of lipids in the liver. nih.govnih.gov This is accompanied by changes in the activities of enzymes involved in lipid metabolism and alterations in hepatic glycogen (B147801) levels. nih.gov Investigations into ethionine-induced fatty liver have revealed disruptions in lipid and nucleotide metabolism. nih.gov The interference with methionine metabolism and the subsequent decrease in SAM levels are considered key factors contributing to the observed lipid accumulation. mdpi.comkarger.com Methionine deficiency, which ethionine mimics, is linked to impaired VLDL secretion, contributing to hepatic lipid accumulation. karger.com

These models allow researchers to study the molecular mechanisms underlying the development of fatty liver, including changes in lipogenesis, fatty acid oxidation, and lipoprotein synthesis and secretion. karger.comimrpress.com The effects of ethionine on liver metabolism serve as a valuable experimental system for dissecting the complex interplay of pathways involved in hepatic lipid homeostasis and the pathogenesis of steatosis.

Research into Cholangiocarcinogenesis Induction in Defined Animal Models for Pathogenesis Elucidation

Ethionine is also utilized in defined animal models to induce cholangiocarcinogenesis, the development of cancer in the bile ducts. fishersci.caresearchgate.netinnovareacademics.inbmj.com These models are instrumental in studying the pathogenesis of cholangiocarcinoma and evaluating potential preventive or therapeutic strategies. researchgate.netinnovareacademics.in

In combination with other factors, such as choline-deficient diets, ethionine supplementation has been shown to enhance carcinogenic potential and lead to the development of bile duct carcinomas in rodents. innovareacademics.inbmj.com These models allow for the investigation of the cellular and molecular events driving the transformation of cholangiocytes and the progression of the disease. bmj.com

Analytical Methodologies for Quantifying Boc Dl Ethionine and Its Metabolites in Research Studies

Chromatographic Techniques for High-Resolution Separation and Detection

Chromatographic methods are fundamental for separating Boc-DL-ethionine and its metabolites from complex sample matrices, enabling their subsequent detection and quantification. High-resolution separation is essential to distinguish between closely related compounds, including isomers and metabolic products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives, including protected forms like Boc-DL-ethionine, and related metabolites. HPLC offers high-resolution separation capabilities, and its versatility is further extended by coupling it with various detection methods.

Reversed-phase HPLC is commonly employed for amino acid analysis, often following derivatization tandfonline.comjasco-global.com. UV detection is a standard method, although many amino acids and their Boc-protected forms may lack strong chromophores, necessitating derivatization to introduce a UV-absorbing group . For instance, detection at wavelengths around 210-220 nm can be used for peptide bonds, which might be relevant if Boc-DL-ethionine is incorporated into peptides, but direct detection of the protected amino acid itself might require lower wavelengths or alternative detection methods nih.gov.

Fluorescence detection offers higher sensitivity for compounds that are naturally fluorescent or have been derivatized with a fluorescent label tandfonline.comjasco-global.comjasco-global.comjascoinc.com. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine (NAC) or 3-mercaptopropionic acid (MPA), is a common strategy for primary amino acids, yielding highly fluorescent isoindole derivatives tandfonline.comjasco-global.comjascoinc.comlcms.cz. While OPA typically reacts with primary amines, other reagents like 9-fluorenylmethyl chloroformate (FMOC) are used for secondary amines, allowing for the analysis of a broader range of amino acids and their derivatives tandfonline.comjasco-global.comjascoinc.comlcms.cz. The use of dual-reagent pre-column derivatization with OPA and FMOC enables the simultaneous analysis of both primary and secondary amino acids with fluorescence detection by switching detection wavelengths jasco-global.comjascoinc.com.

Ion-exchange chromatography followed by post-column derivatization, historically with ninhydrin, has also been a standard method for amino acid analysis, offering robustness and reproducibility, particularly for native samples grupobiomaster.comresearchgate.netchromatographyonline.com. This approach separates amino acids based on their charge before derivatization and detection grupobiomaster.comresearchgate.net.

HPLC can also be coupled directly with Mass Spectrometry (MS), providing highly specific detection and structural information biospec.netnih.govnih.govnih.gov. This combination, LC-MS, is particularly powerful for identifying and quantifying metabolites in complex biological matrices biospec.netnih.govnih.gov.

Research studies have utilized HPLC with UV detection for the analysis of t-Boc-methionine enantiomers on chiral stationary phases sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. This demonstrates the applicability of HPLC for separating and detecting Boc-protected amino acids, including the methionine analog ethionine, and potentially its enantiomers, given the appropriate column chemistry.

Gas Chromatography (GC) Applications in Metabolic Profiling

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a well-established technique for metabolic profiling, particularly for volatile or semi-volatile compounds biospec.netmdpi.comnih.govspandidos-publications.com. Amino acids, including methionine and potentially ethionine, are typically not volatile enough for direct GC analysis and require chemical derivatization to increase their volatility biospec.netnih.govnih.gov.

GC-MS based metabolomics is suitable for identifying and quantifying small molecular metabolites, often employing derivatization reagents like MSTFA and MOX nih.govnih.gov. This approach has been applied to analyze changes in amino acid levels in biological samples mdpi.comspandidos-publications.comnih.gov. While GC-MS is a powerful tool for broad metabolic screening, its application to Boc-DL-ethionine specifically would likely require optimization of derivatization procedures suitable for the protected amino acid and its potential metabolic products that are amenable to GC analysis. GC-MS can provide high sensitivity, peak resolution, and reproducibility for metabolite identification and quantification spandidos-publications.com.

Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Spectrometric techniques, particularly Mass Spectrometry, play a vital role in the identification, structural elucidation, and quantitative analysis of Boc-DL-ethionine and its metabolites.

Mass Spectrometry (MS) and LC-MS for Compound Identification and Metabolic Flux Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, which is invaluable for identifying compounds and determining their molecular weight. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating complex mixtures and then identifying the separated components based on their mass spectra biospec.netnih.govnih.govnih.gov. This hyphenated technique is widely used in metabolomics for comprehensive analysis of metabolites in biological systems biospec.netnih.govnih.gov.

LC-MS is particularly useful for the analysis of amino acids and their metabolites, offering high sensitivity and specificity nih.govhelsinki.firesearchgate.netnih.gov. Targeted LC-MS/MS methods have been developed for the simultaneous quantification of multiple metabolites involved in pathways like methionine metabolism, including methionine, methionine sulfoxide (B87167), homocysteine, cysteine, SAM, SAH, and glutathione (B108866) researchgate.netnih.gov. These methods often involve minimal sample preparation and can achieve fast analysis times researchgate.netnih.gov.

Metabolic flux analysis, which studies the rates of metabolic reactions, often utilizes stable isotope tracers in conjunction with LC-MS nih.gov. By introducing isotopically labeled precursors, researchers can track the flow of atoms through metabolic pathways and quantify reaction rates nih.gov. This approach could be applied to study the metabolic fate of Boc-DL-ethionine or ethionine by using labeled variants and monitoring the incorporation of the label into downstream metabolites using LC-MS.

MS can also be used for structural elucidation by analyzing fragmentation patterns of ions (tandem MS or MS/MS) nih.gov. This is helpful in confirming the identity of detected compounds, including unexpected metabolites. The use of high-resolution MS instruments, such as Orbitrap systems, provides accurate mass measurements, further aiding in compound identification biospec.netnih.gov.

Research has shown the effectiveness of LC-MS-based metabolomics in identifying metabolic changes in various biological contexts nih.govspandidos-publications.comhelsinki.finih.govnih.gov. For example, LC-MS profiling has been used to analyze methionine cycle metabolites in cells and biological fluids researchgate.netnih.govnih.gov. The development of Boc derivatization strategies coupled with LC-MS has also been explored for enhancing the detection of amine metabolites researchgate.net.

Advanced Derivatization Strategies for Enhanced Analytical Resolution

Derivatization involves chemically modifying an analyte to improve its chromatographic separation or detection properties. This is particularly important for amino acids and related compounds that may lack suitable characteristics for direct analysis by certain methods.

Pre-column and Post-column Derivatization for Amino Acid Analysis

Derivatization strategies are commonly employed in amino acid analysis to enhance sensitivity and facilitate separation by techniques like HPLC. Two main approaches are used: pre-column and post-column derivatization tandfonline.comjasco-global.comjasco-global.comresearchgate.netchromatographyonline.com.

Pre-column derivatization is performed before the sample is injected onto the chromatographic column tandfonline.comjasco-global.comjasco-global.com. This approach offers flexibility in the choice of derivatization reagents and can lead to high sensitivity, particularly with fluorescence or UV detection tandfonline.comjasco-global.comjasco-global.com. Common pre-column reagents include OPA, FMOC, PITC, and AQC tandfonline.comjasco-global.comresearchgate.net. The derivatives formed need to be stable and chromatographically separable. Automated pre-column derivatization procedures can improve reproducibility and reduce manual labor jasco-global.comjascoinc.comlcms.cz. Pre-column derivatization is often coupled with reversed-phase HPLC tandfonline.comjasco-global.com.

Post-column derivatization occurs after the analytes have been separated by the chromatographic column jasco-global.comgrupobiomaster.comresearchgate.netchromatographyonline.com. This method is frequently used with ion-exchange chromatography grupobiomaster.comresearchgate.net. A common post-column reagent is ninhydrin, which reacts with amino acids to form colored compounds detectable by UV-Vis spectroscopy grupobiomaster.comresearchgate.netchromatographyonline.com. While post-column derivatization can offer good reproducibility as the reaction occurs in a controlled environment after separation, it may be less amenable to high-speed analysis compared to some pre-column methods due to column characteristics lcms.czlcms.cz.

For the analysis of Boc-DL-ethionine and its metabolites, derivatization strategies would need to be carefully selected based on the specific functional groups present in the target analytes and the chosen analytical platform. For instance, if analyzing ethionine metabolites that are primary or secondary amines, standard amino acid derivatization reagents like OPA or FMOC could be applicable, provided the Boc group does not interfere or is removed prior to derivatization. Boc derivatization itself has been explored as a strategy to enhance detection of amine metabolites by LC-MS researchgate.net. The stability of Boc derivatives is generally good, which is advantageous for sample preparation and analysis researchgate.net.

Methods for Enantiomeric Purity Assessment in Research Compounds

The assessment of enantiomeric purity is a critical step in research involving chiral compounds like Boc-DL-ethionine. As a racemic mixture, Boc-DL-ethionine consists of both Boc-L-ethionine and Boc-D-ethionine enantiomers. In many biological and chemical studies, particularly in asymmetric synthesis and peptide research, the specific biological activity or chemical reactivity is often associated with only one enantiomer. Therefore, accurately determining the ratio of these enantiomers is essential for understanding reaction mechanisms, evaluating synthesis efficiency, and ensuring the quality of research materials.

Several analytical methodologies are employed for the enantiomeric purity assessment of amino acids and their protected derivatives, including Boc-protected compounds and ethionine analogs. The most widely used techniques are based on chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Capillary Electrophoresis (CE) and enzymatic methods are also utilized.

Chiral Chromatography

Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Two main approaches exist:

Direct Separation: This method uses a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. Direct separation is often preferred for its simplicity as it does not require prior derivatization of the analyte. Various types of CSPs are available and have been successfully applied to the separation of protected amino acids. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and vancomycin), cyclofructan-based CSPs, and protein-based CSPs (e.g., alpha1-acid glycoprotein) nih.govuni.lumetabolomicsworkbench.orgctdbase.orgthegoodscentscompany.com. Studies have shown that polysaccharide-based CSPs like CHIRALPAK IA, IC, and QNAX are effective for separating Nα-Fmoc/Boc amino acid derivatives uni.luctdbase.org. Macrocyclic glycopeptide-based phases, such as Astec CHIROBIOTIC T, are also suitable for separating underivatized and N-protected amino acids. Cyclofructan-based CSPs have been used for the enantioseparation of methionine, a close analog of ethionine.

Indirect Separation: This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated on a conventional achiral stationary phase. While this method can be effective, it requires an extra derivatization step, and the purity of the chiral derivatizing agent is crucial for accurate results. Common chiral derivatizing agents include Marfey's reagent.

Both chiral HPLC and GC are widely used. Chiral HPLC offers advantages in terms of speed and detection levels, and it is commonly used for analyzing the purity of protected amino acids used in peptide synthesis metabolomicsworkbench.org. Chiral GC is known for high efficiency and sensitivity and can be coupled with mass spectrometry (GC-MS) for unambiguous identification and detection of trace enantiomers nih.gov.

Other Analytical Techniques

Besides chromatography, other methods contribute to enantiomeric purity assessment. Capillary Electrophoresis (CE) can be used, often employing chiral mobile phase additives or following derivatization. Enzymatic methods, while primarily used for the production of enantiomerically pure amino acids through kinetic or dynamic kinetic resolution, inherently involve the assessment of the enantiomeric purity of the product.

Detection Methods

Various detectors are coupled with chromatographic systems for the analysis of enantiomeric purity. Common detection methods include Ultraviolet (UV) detection, fluorescence detection (especially after derivatization with a fluorescent tag), Mass Spectrometry (MS), optical rotation detection, and Charged Aerosol Detection (CAD) nih.govmetabolomicsworkbench.org. The choice of detector depends on the nature of the analyte and the sensitivity required. For instance, fluorescence detection offers high sensitivity for appropriately derivatized amino acids. MS detection provides structural information and can be used for identifying and quantifying enantiomers, even in complex matrices.

Research Findings and Data Representation

Research studies employing these methods typically report the enantiomeric purity as an enantiomeric excess (ee) or enantiomeric ratio (er). Chromatograms showing the separation of the enantiomers are standard outputs. The resolution (Rs) between the enantiomeric peaks is a key parameter indicating the effectiveness of the separation. Limits of detection (LOD) and quantitation (LOQ) are determined to assess the sensitivity of the method for detecting minor enantiomers nih.govmetabolomicsworkbench.org.

While specific detailed data tables for Boc-DL-ethionine enantiomeric purity assessment were not extensively found in the search results, studies on related Boc-protected amino acids and methionine demonstrate the typical data obtained. For example, research on Nα-Fmoc/Boc amino acid derivatives using chiral HPLC on polysaccharide phases reports selectivity factors (α) and resolution values (Rs) for various enantiomeric pairs uni.luctdbase.org. Similarly, studies on methionine enantiomer separation by HPLC on cyclofructan phases provide details on mobile phase composition, retention times, resolution, and detection limits.

A representative data table in a research article focusing on Boc-DL-ethionine would typically present chromatographic conditions (column, mobile phase, flow rate, temperature), retention times for both Boc-L-ethionine and Boc-D-ethionine, the resolution between the peaks, and the calculated enantiomeric excess or ratio for analyzed samples. Sensitivity metrics like LOD and LOQ for the minor enantiomer would also be included.

Future Directions and Emerging Research Avenues for Boc Dl Ethionine

Development of Novel Synthetic Routes and Advanced Derivative Design

The future development of Boc-DL-ethionine applications is intrinsically linked to advancements in its synthesis and the design of its derivatives. While standard methods for Boc protection of amino acids are well-established, involving reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions, emerging research focuses on creating more efficient, environmentally friendly, and chemoselective protocols. organic-chemistry.orggoogle.com

Future synthetic strategies are likely to move towards:

Catalyst-Free Conditions: Recent protocols have demonstrated successful N-tert-butoxycarbonylation of amines in aqueous environments without the need for a catalyst, offering a green chemistry approach that could be adapted for Boc-DL-ethionine synthesis. nih.gov

Novel Catalytic Systems: The use of mild and reusable catalysts, such as iodine or copper(II) tetrafluoroborate, under solvent-free conditions represents another promising avenue for high-yield, efficient synthesis. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis methodologies could be developed to allow for scalable, consistent, and safe production of Boc-DL-ethionine, overcoming challenges associated with batch processing.

Beyond synthesis, the design of advanced derivatives using Boc-DL-ethionine as a building block is a key area of research. The Boc group is instrumental in peptide synthesis, where it temporarily protects the amine group during peptide bond formation. nih.gov This allows for the precise incorporation of the ethionine moiety into peptide chains. A notable example is the synthesis of peptides containing α,β-didehydromethionine (ΔMet) residues, which was achieved using an N-Boc-protected dipeptide building block. nih.gov This approach can be extended to create a variety of ethionine-containing peptides with potential applications as enzyme inhibitors or biological probes. Advanced derivative design could also involve creating prodrugs, where the Boc group enhances bioavailability or cellular uptake before being cleaved intracellularly to release active ethionine.

Advanced Applications in Systems Biology and Multi-omics Research for Comprehensive Metabolic Mapping

Systems biology aims to understand the complex interactions within a biological system by integrating multiple data sources. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular responses to stimuli or perturbations. frontiersin.org Ethionine, by acting as a methionine antagonist, serves as a powerful tool to perturb the central hub of one-carbon metabolism, and Boc-DL-ethionine is an ideal precursor for creating probes for these studies. nih.govcreative-proteomics.com

Future applications in this area include:

Metabolic Flux Analysis: By introducing ethionine (derived from a Boc-DL-ethionine precursor) into a biological system, researchers can trace its incorporation into cellular pathways. Subsequent multi-omics analysis can map the resulting disruptions in methionine-dependent pathways, such as the S-adenosylmethionine (SAM) cycle. uva.eskegg.jp This provides a detailed, dynamic map of metabolic reprogramming.

Identifying Novel Drug Targets: Perturbing cellular systems with ethionine and analyzing the comprehensive multi-omic response can reveal previously unknown nodes and vulnerabilities in cancer metabolism. uva.es For instance, integrated analysis of metabolomics and transcriptomics in breast cancer cells has revealed the importance of the methionine cycle, suggesting that targeting this pathway could be a viable therapeutic strategy. uva.es

Understanding Disease Mechanisms: Many diseases, including cancer and neurological disorders, involve metabolic deregulation. nih.govfrontiersin.org Using ethionine as a probe allows for the systematic dissection of how disruptions in methionine metabolism contribute to disease phenotypes, providing a clearer picture of the underlying molecular mechanisms.

High-Throughput Screening Platforms for Modulators of Ethionine-Related Biochemical Pathways

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target or pathway. embopress.org The development of HTS platforms focused on ethionine-related pathways is an emerging area with significant potential for identifying novel therapeutic agents.

Key HTS strategies for this purpose include:

Enzyme-Based Assays: Several enzymes in the methionine metabolism pathway are prime targets for HTS campaigns. Assays have been developed for enzymes like methionine aminopeptidase (B13392206) and methionine sulfoxide (B87167) reductase A, which could be adapted to screen for compounds that enhance or synergize with the inhibitory effects of ethionine. nih.govnih.govresearchgate.net

SAM-Dependent Methyltransferase Assays: Ethionine's primary mechanism of action involves its conversion to S-adenosylethionine, which inhibits SAM-dependent methyltransferases. nih.gov HTS platforms designed to measure the activity of these enzymes are particularly valuable. nih.govnih.gov These assays, which often detect the product S-adenosylhomocysteine (SAH), can be used to screen for small molecules that modulate methylation activity in the presence of ethionine. semanticscholar.org

Cell-Based Phenotypic Screens: HTS can be performed using cell lines that are particularly sensitive to methionine restriction, a state mimicked by ethionine. Screens could identify compounds that are synthetically lethal with ethionine treatment, meaning they are toxic to cancer cells only when methionine metabolism is already compromised. This approach could uncover novel combination therapies for cancers exhibiting "methionine addiction." nih.gov

The following table summarizes HTS platforms relevant to ethionine-related pathways.

Q & A

Q. What are the critical steps for synthesizing and characterizing Boc-DL-ethionine in a research setting?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., pH, temperature) to ensure proper tert-butoxycarbonyl (Boc) group protection of DL-ethionine. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For novel compounds, elemental analysis and X-ray crystallography may be required to confirm identity and purity .

- Safety Note : DL-ethionine is hazardous; use personal protective equipment (PPE) and adhere to institutional safety protocols .

Q. How should researchers handle contradictions in reported biological effects of Boc-DL-ethionine across studies?

- Analytical Framework :

- Step 1 : Compare experimental variables (e.g., dosage, solvent systems, cell lines) between conflicting studies. For example, DL-ethionine’s hepatotoxicity varies with administration route and metabolic context .

- Step 2 : Replicate key experiments under standardized conditions (e.g., ISO guidelines) to isolate variables.

- Step 3 : Use meta-analysis to identify trends in data discrepancies, such as species-specific metabolic differences .

Q. What are the best practices for documenting experimental protocols involving Boc-DL-ethionine?

- Guidelines :

- Include detailed synthetic procedures (reagent ratios, reaction times) in the main manuscript or supplementary materials to ensure reproducibility .

- For known compounds, cite prior literature; for novel derivatives, provide full spectroscopic data and purity metrics (e.g., HPLC traces) .

Advanced Research Questions

Q. How can researchers design experiments to investigate Boc-DL-ethionine’s stability under varying physiological conditions?

- Experimental Design :

- Objective : Assess degradation kinetics in simulated biological environments (e.g., pH 2–8, 37°C).

- Methods : Use stability-indicating assays (e.g., LC-MS/MS) to monitor decomposition products. Include controls with unprotected DL-ethionine to compare degradation pathways .

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .

Q. What advanced analytical techniques resolve structural ambiguities in Boc-DL-ethionine derivatives?

- Techniques :

- 2D NMR (e.g., COSY, NOESY) : Clarifies stereochemical assignments and confirms Boc-group positioning.

- X-ray Photoelectron Spectroscopy (XPS) : Identifies elemental composition and oxidation states in solid-state samples.

- Circular Dichroism (CD) : Distinguishes enantiomeric purity in chiral derivatives .

Q. How can contradictory findings about Boc-DL-ethionine’s enzymatic inhibition mechanisms be reconciled?

- Hypothesis-Driven Approach :

- Hypothesis 1 : Inhibition varies due to differential binding affinities in enzyme isoforms.

- Validation : Perform competitive inhibition assays with purified enzyme isoforms and use isothermal titration calorimetry (ITC) to quantify binding constants.

- Confounding Variables : Control for cofactor availability (e.g., S-adenosylmethionine) that may modulate inhibition efficacy .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.